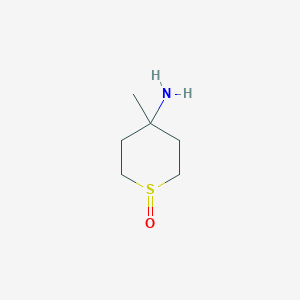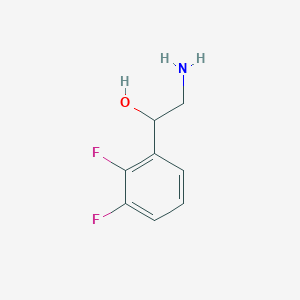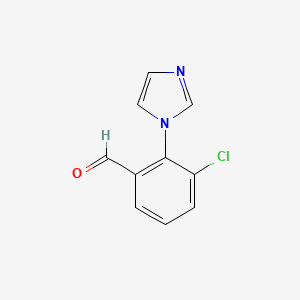
2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol is an organic compound with the molecular formula C₉H₁₂FNO₂ It is characterized by the presence of an amino group, a fluoro substituent, and a methyl group on a phenoxyethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylphenol and 2-chloroethanol.
Etherification: The phenol group of 4-fluoro-2-methylphenol is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-fluoro-2-methylphenoxy)ethanol.
Amination: The resulting compound is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 2-(2-Amino-4-fluoro-5-methylphenoxy)acetaldehyde or 2-(2-Amino-4-fluoro-5-methylphenoxy)acetone.
Reduction: Formation of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethanamine.
Substitution: Formation of compounds with different substituents replacing the fluoro group.
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance binding affinity and specificity. The compound may modulate various biochemical pathways, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Amino-2-methylphenoxy)ethan-1-ol: Similar structure but lacks the fluoro substituent.
2-Amino-1-(2-fluoro-5-methylphenyl)ethan-1-ol: Similar structure but differs in the position of the amino and hydroxyl groups.
Uniqueness
2-(2-Amino-4-fluoro-5-methylphenoxy)ethan-1-ol is unique due to the presence of both the fluoro and amino substituents on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H12FNO2 |
|---|---|
Molekulargewicht |
185.20 g/mol |
IUPAC-Name |
2-(2-amino-4-fluoro-5-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-6-4-9(13-3-2-12)8(11)5-7(6)10/h4-5,12H,2-3,11H2,1H3 |
InChI-Schlüssel |
JUSJFFKBQJSQEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)N)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)


amine](/img/structure/B13303233.png)





amine](/img/structure/B13303269.png)
![3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13303273.png)


![1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13303280.png)
